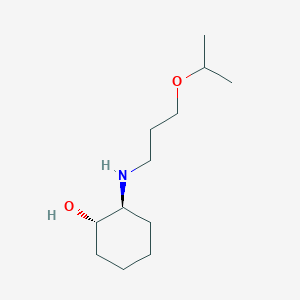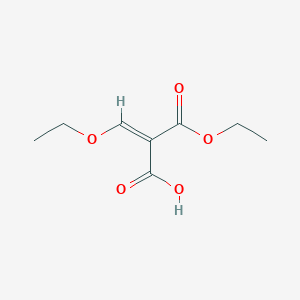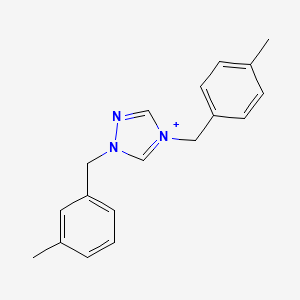![molecular formula C18H23NO3S B15281591 1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)
1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine is a complex organic compound characterized by its unique structure, which includes a methoxy-naphthyl group attached to a sulfonyl-piperidine framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of the methoxy-naphthyl precursor. This precursor is then subjected to sulfonylation reactions under controlled conditions to introduce the sulfonyl group. The final step involves the formation of the piperidine ring through cyclization reactions. Common reagents used in these reactions include sulfonyl chlorides, base catalysts, and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products: The major products formed from these reactions include sulfonyl derivatives, methoxy-naphthyl aldehydes, and various substituted piperidines.
Scientific Research Applications
1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 1-[(6-Methoxy-2-naphthyl)sulfonyl]-3-methylpiperidine
- 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine
Comparison: Compared to its analogs, 1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine exhibits unique properties due to the presence of two methyl groups on the piperidine ring. This structural difference can influence its reactivity, stability, and interaction with molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C18H23NO3S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C18H23NO3S/c1-13-8-14(2)12-19(11-13)23(20,21)18-7-5-15-9-17(22-3)6-4-16(15)10-18/h4-7,9-10,13-14H,8,11-12H2,1-3H3 |
InChI Key |
INQAHSAAPHDKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


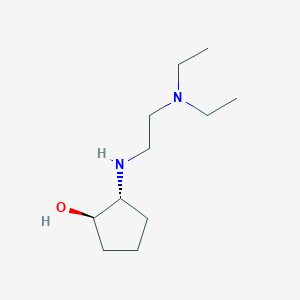
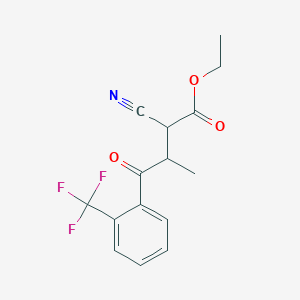
![6-(2-Chloro-5-iodophenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281536.png)
![3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281554.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281556.png)
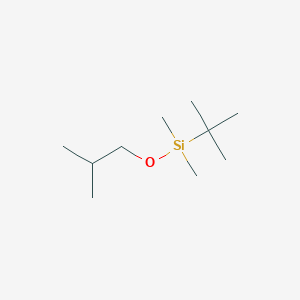
![6-(3,4-Dimethoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281563.png)
![2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15281571.png)

![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
![Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B15281583.png)
